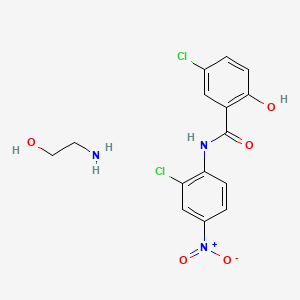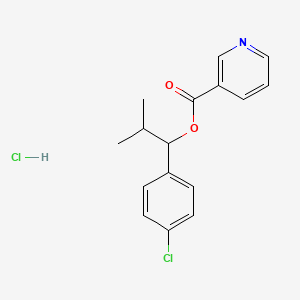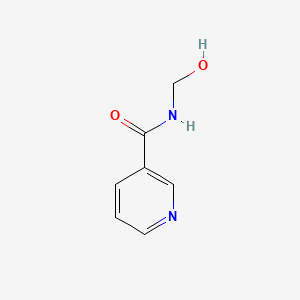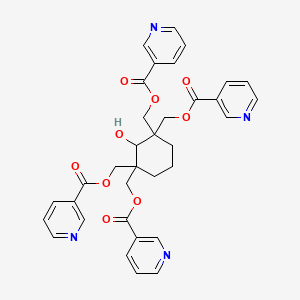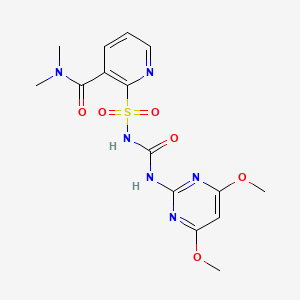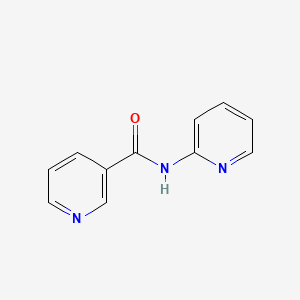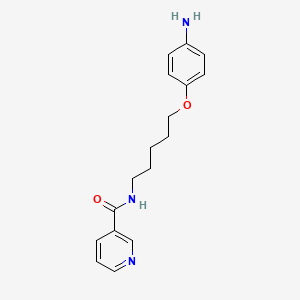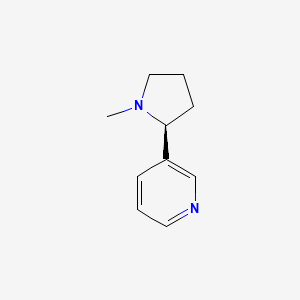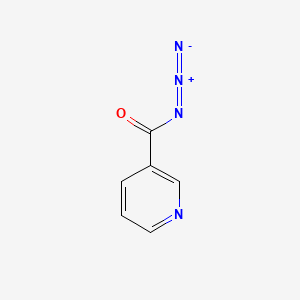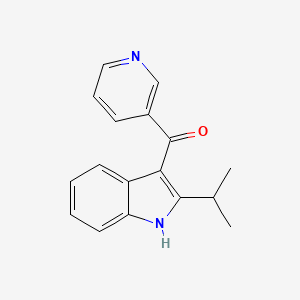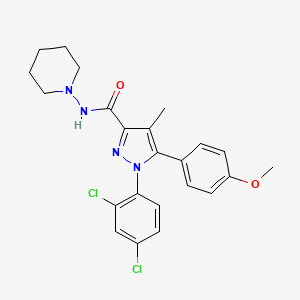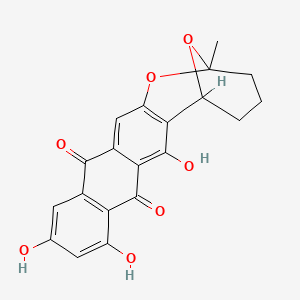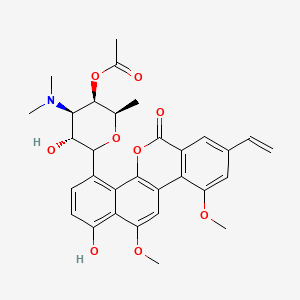
Ravidomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ravidomycin is a bright yellow crystalline compound with a melting point of 248-250°C and a molecular weight of 563 g/mol . It is an aryl C-glycoside antitumor antibiotic isolated from the fermentation broth of Streptomyces ravidus . This compound exhibits strong inhibitory effects on gram-positive organisms and potent antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ravidomycin can be synthesized through various chemical modifications. For instance, deacetylation of this compound is achieved by refluxing the parent compound in methanol . Acetylation with acetic anhydride-pyridine at room temperature yields the diacetyl derivative . Hydrogenation in the presence of 5% palladium on carbon at atmospheric pressure produces the dihydro derivative .
Industrial Production Methods: this compound is produced by culturing Streptomyces ravidus NRRL 11,300 in an aqueous nutrient medium containing sources of assimilable carbon and nitrogen and mineral salts under aerobic conditions . The fermentation process continues until substantial antibacterial activity is present in the mixture, after which this compound is isolated .
Chemical Reactions Analysis
Types of Reactions: Ravidomycin undergoes various chemical reactions, including deacetylation, acetylation, and hydrogenation .
Common Reagents and Conditions:
Deacetylation: Refluxing in methanol.
Acetylation: Acetic anhydride-pyridine at room temperature.
Hydrogenation: 5% palladium on carbon at atmospheric pressure.
Major Products:
Deacetylthis compound: Formed by deacetylation.
Diacetylthis compound: Formed by acetylation.
Dihydrothis compound: Formed by hydrogenation.
Scientific Research Applications
Ravidomycin has significant applications in various fields:
Chemistry: Used in synthetic studies to understand the structure and stereochemistry of hybrid natural products.
Biology: Studied for its light-dependent activity, which enhances its antibacterial and antitumor properties.
Medicine: Exhibits potent antitumor activity and is used in research for developing new anticancer drugs.
Industry: Utilized in the production of antibacterial agents.
Mechanism of Action
Ravidomycin primarily inhibits DNA synthesis, followed by RNA synthesis . It acts as a bactericidal antibiotic, causing cell lysis at higher concentrations . The compound exhibits excellent antitumor activities in the presence of near-UV light, maintaining low in vivo cytotoxicity . The mechanism involves a [2+2] cycloaddition reaction of the vinyl side chain with DNA thymidine residues, inhibition of topoisomerase II, and DNA-histone H3 cross-linking .
Comparison with Similar Compounds
- Toromycin
- Gilvocarcin
- Chrysomycin
Ravidomycin’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
74622-75-6 |
|---|---|
Molecular Formula |
C31H33NO9 |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C31H33NO9/c1-8-16-11-19-23(21(12-16)37-6)18-13-22(38-7)25-20(34)10-9-17(24(25)29(18)41-31(19)36)30-27(35)26(32(4)5)28(14(2)39-30)40-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30?/m1/s1 |
InChI Key |
GHLIFBNIGXVDHM-VQXSZRIGSA-N |
SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ravidomycin; AY 25545; AY-25545; AY25545; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


